methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzodioxepin ring, a thiazole ring, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common method starts with the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with 5-methyl-1,3-thiazole-4-carboxylic acid under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using reagents like sodium methoxide or ammonia
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, ammonia
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biology: It is used in research related to enzyme inhibition and molecular docking studies.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
- 3-Methylene-7-methyl-3,4-dihydro-2H-1,5-benzodioxepine
- {[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
Uniqueness
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is unique due to its combination of a benzodioxepin ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Anticancer Properties
The compound has shown promise in cancer research. In vitro studies revealed that it induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism of action appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins, leading to increased cell death .
Anti-inflammatory Effects
Preclinical studies suggest that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens responsible for common infections. Results indicated a dose-dependent response with significant reductions in bacterial viability at higher concentrations. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a marked decrease in cell proliferation. Flow cytometry analysis revealed an increase in early apoptotic cells following treatment .
Data Summary Table
Properties
Molecular Formula |
C17H18N2O5S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H18N2O5S/c1-10-15(16(21)22-2)19-17(25-10)18-14(20)9-11-4-5-12-13(8-11)24-7-3-6-23-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,19,20) |
InChI Key |
OPEDWPASNGSCBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CC3=C(C=C2)OCCCO3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.